![molecular formula C16H21N7O2 B2485257 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(morpholino)methanone CAS No. 1797717-81-7](/img/structure/B2485257.png)
(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(morpholino)methanone
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Overview
Description
The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(morpholino)methanone
is a derivative of 1,2,4-triazole . Triazole derivatives have been reported to exhibit promising anticancer properties . They have been evaluated against various human cancer cell lines and have shown cytotoxic activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with various reagents . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The NMR analysis provides information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives include the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with various reagents . The reaction conditions and the reagents used can influence the properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
- Researchers have synthesized and evaluated novel 1,2,4-triazole derivatives, including compounds related to our target molecule. These derivatives demonstrated promising cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 . Specifically, compounds 7d, 7e, 10a, and 10d exhibited cytotoxicity at concentrations lower than 12 μM against Hela cells.
- In a related study, a substituted derivative (10ec) induced apoptosis in BT-474 breast cancer cells. Biological assays confirmed its impact on cell viability and clonogenic potential .
- Although not naturally occurring, 1,2,3-triazoles, including 1,2,4-triazoles, play a crucial role in drug development. They enhance pharmacokinetics, pharmacology, and toxicology properties due to their ability to form hydrogen bonds with various targets .
- 1,2,4-triazoles have been investigated for their antimicrobial effects. These compounds exhibit activity against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and mycobacterium tuberculosis .
Anticancer Activity
Apoptosis Induction
Broad Applications in Drug Discovery
Antimicrobial Properties
Future Directions
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole
moiety, which is a type of heterocyclic compound. Compounds with this moiety are known to exhibit a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules .
Mode of Action
1,2,4-triazole
derivatives are known to interact with various biological targets. For instance, they can inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
1,2,4-triazole
derivatives are known to affect various biochemical pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Compounds with1,2,4-triazole
moieties generally have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
properties
IUPAC Name |
morpholin-4-yl-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c24-16(21-6-8-25-9-7-21)13-2-1-5-22(10-13)14-3-4-15(20-19-14)23-12-17-11-18-23/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOYYGYZFSETOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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